molecular formula C11H14F3N3O2 B4385433 3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile

3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile

Cat. No.: B4385433
M. Wt: 277.24 g/mol
InChI Key: UYPFRNMRRCBHNJ-UHFFFAOYSA-N
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Description

3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H14F3N3O2 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.10381118 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

One significant application of compounds related to 3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile is in the synthesis of various medicinal agents. For example, a study by Lobo et al. (2015) demonstrated the controllable synthesis of compounds structurally similar to the target compound, which exhibited anti-hyperalgesic and anti-edematogenic effects in an arthritic pain model in mice, comparable to Celecoxib, a known anti-inflammatory drug (Lobo et al., 2015).

Chemical Analysis and Applications

In another study, Jones et al. (1996) explored the synthesis of a series of trifluoromethylazoles, compounds related to the target chemical. This research included the determination of pKa values of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, highlighting potential applications in measuring pH in biological media (Jones et al., 1996).

Structural Analysis and Drug Design

Furthermore, research by Ryzhkova et al. (2023) focused on the synthesis of chromeno[2,3-b]pyridines, incorporating elements similar to the target compound. This study emphasized the importance of structural analysis, including nuclear magnetic resonance and infrared spectroscopy, and assessed the ADME (absorption, distribution, metabolism, and excretion) properties, crucial in drug design and development (Ryzhkova et al., 2023).

Antimicrobial and Tuberculostatic Activity

A significant application in the antimicrobialfield is highlighted in a study by Almeida da Silva et al. (2008), where derivatives of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles were synthesized. These compounds demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis strains, including INH-resistant strains, indicating their potential as therapeutic agents in tuberculosis treatment (Almeida da Silva et al., 2008).

Structural and Electronic Analysis

In 2010, Martins et al. conducted a study on the X-ray structure and electronic properties of compounds closely related to the target chemical. This research included semi-empirical MO calculations and analysis of π-electron delocalization, providing insights into the molecular structure and potential reactivity of these compounds (Martins et al., 2010).

Antioxidant Properties

El-Mekabaty et al. (2016) investigated the antioxidant properties of pyrazole derivatives bearing an indole moiety, structurally related to the target compound. This study highlighted the synthesis of these compounds and their potential as antioxidant agents, an important aspect in various therapeutic applications (El‐Mekabaty et al., 2016).

Anticancer Activity

A study by Mohareb et al. (2012) focused on the synthesis of novel pyrazole derivatives with demonstrated anti-tumor activities. This research emphasized the potential of these compounds in developing new therapeutic agents for cancer treatment (Mohareb et al., 2012).

Properties

IUPAC Name

3-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-7(2)5-8-6-10(19,11(12,13)14)17(16-8)9(18)3-4-15/h7,19H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPFRNMRRCBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile
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3-[5-hydroxy-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.